Pht-R-Nle-OH
CAS No.: 1221409-47-7
Cat. No.: VC0239708
Molecular Formula: C7H7NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221409-47-7 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Composition
Structural Components
Pht-R-Nle-OH consists of several key structural elements:
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The phthaloyl (Pht) group: A protecting group derived from phthalic anhydride, commonly used to protect amino groups in amino acids during peptide synthesis
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The R-configuration: Indicating the specific stereochemistry at the alpha carbon of norleucine
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Norleucine (Nle): A straight-chain amino acid with the chemical formula C₆H₁₃NO₂, structurally similar to leucine but with a linear rather than branched side chain
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The carboxylic acid group (-OH): The terminal functional group of the amino acid
Structural Characteristics
The phthaloyl protecting group attaches to the amino group of norleucine, creating an amide bond that protects this reactive site during chemical reactions. This protection is essential in peptide synthesis to prevent unwanted reactions at the amino terminus while enabling selective reactions at other functional groups.
The R-stereochemistry at the alpha carbon corresponds to the specific three-dimensional arrangement of the substituents around this chiral center, which is critical for the compound's biological activity and chemical reactivity in stereoselective reactions.
Synthesis and Preparation Methods
General Synthesis Approach
The synthesis of Pht-R-Nle-OH typically follows standard methods for preparing N-phthaloyl protected amino acids. While the search results don't provide a specific synthesis protocol for this exact compound, the general approach would likely involve:
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Reaction of R-norleucine with phthalic anhydride under basic conditions
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Heating to promote the formation of the phthaloyl protecting group
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Acidic workup to retain the carboxylic acid functionality
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Purification through crystallization or chromatography
Related Synthetic Procedures
The literature shows that norleucine derivatives can be incorporated into larger structures, such as the polyoxometalate structures described in the second search result. In these applications, the carboxylate groups of amino acids like norleucine bridge metal centers, while the protonated amine groups participate in intramolecular hydrogen bonding .
The careful pH control during synthesis (typically around pH 2.2) appears critical for the successful incorporation of amino acids like norleucine into more complex structures, suggesting similar considerations may be relevant for Pht-R-Nle-OH synthesis or applications .
Physical and Chemical Properties
General Physical Properties
Based on the properties of similar protected amino acids, Pht-R-Nle-OH likely exhibits:
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A crystalline solid appearance at room temperature
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Limited water solubility due to the hydrophobic phthaloyl group
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Good solubility in organic solvents like DMSO, DMF, and chloroform
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A defined melting point characteristic of crystalline organic compounds
Chemical Reactivity
The chemical reactivity of Pht-R-Nle-OH is primarily determined by its functional groups:
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The carboxylic acid group (-COOH) can participate in esterification, amide formation, and other carboxylic acid reactions
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The phthaloyl protecting group is stable under many reaction conditions but can be removed under specific conditions (hydrazinolysis being common)
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The R-stereocenter can influence stereoselective reactions and interactions
Stability Characteristics
Protected amino acids with phthaloyl groups typically demonstrate good stability compared to their unprotected counterparts. Unlike some phosphorylated amino acids that suffer from the intrinsic lability of bonds such as the phosphoramidate P-N bond (as mentioned in search result 1), phthaloyl-protected amino acids generally exhibit good chemical stability . This stability makes them valuable in synthetic applications where protection against unwanted reactions is essential.
Applications in Chemical Research
Peptide Synthesis Applications
Pht-R-Nle-OH, as a protected amino acid derivative, would primarily find application in peptide synthesis. Protected amino acids are essential building blocks in the solid-phase peptide synthesis (SPPS) methodology, allowing for the controlled, sequential addition of amino acids to build peptide chains.
The first search result discusses the use of Fmoc-based solid-phase peptide synthesis for incorporating specialized amino acid mimics . While this specifically refers to phosphorylated lysine mimics, the same synthetic principles would apply to the incorporation of protected norleucine derivatives like Pht-R-Nle-OH.
Use in Structural and Functional Studies
Protected amino acids like Pht-R-Nle-OH serve crucial roles in:
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Creating peptide-based research tools
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Developing enzyme inhibitors
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Studying structure-activity relationships
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Preparing stable peptide analogs for biological studies
Norleucine in Complex Structures
The second search result reveals that norleucine can function as a ligand in complex inorganic structures, specifically in mixed-metal hybrid polyoxometalates. In these structures, the zwitterionic amino acid ligands bridge metal centers via their carboxylate groups, while the protonated amine groups participate in intramolecular hydrogen bonding to the polyoxometalate framework .
This demonstrates the potential versatility of norleucine derivatives, suggesting that properly deprotected products derived from Pht-R-Nle-OH could potentially serve in similar applications.
Analytical Characterization Methods
Spectroscopic Analysis
The characterization of Pht-R-Nle-OH and related compounds typically employs several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
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Infrared (IR) spectroscopy: To identify characteristic functional groups
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
The second search result provides examples of 1H and 13C NMR data for norleucine-containing compounds, with characteristic chemical shifts that would be somewhat similar to those expected for Pht-R-Nle-OH :
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1H NMR signals around δ 13.6 (CH3), 22.3 (CH2), 27.0 (CH2), 30.5 (CH2), for the norleucine side chain
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13C NMR signals around δ 13.6 (CH3), 22.3 (CH2), 27.0 (CH2), 30.5 (CH2), 54.9 (CH), 174.8 (COO) for norleucine components
Crystallographic Analysis
X-ray crystallography would provide definitive structural information for Pht-R-Nle-OH, including:
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Bond lengths and angles
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Absolute configuration of the stereocenter
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Packing arrangements in the crystalline state
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Intermolecular interactions
The second search result mentions X-ray crystallographic analysis being used to determine the structures of norleucine-containing compounds, highlighting the importance of this technique for structural confirmation .
Comparative Analysis with Related Compounds
Comparison with Other Protected Amino Acids
Different protecting groups offer varying properties and applications in peptide chemistry:
| Protecting Group | Stability to Acids | Stability to Bases | Removal Conditions | Applications |
|---|---|---|---|---|
| Phthaloyl (Pht) | High | Moderate | Hydrazine | Peptide synthesis, specialized applications |
| Fluorenylmethyloxycarbonyl (Fmoc) | High | Low | Mild bases (piperidine) | Modern SPPS |
| tert-Butyloxycarbonyl (Boc) | Low | High | Strong acids (TFA) | Traditional peptide synthesis |
| Benzyloxycarbonyl (Cbz) | Moderate | High | Hydrogenolysis, HBr | Various peptide applications |
The first search result specifically mentions Fmoc-based solid-phase peptide synthesis, which has become the standard method for peptide preparation due to its mild deprotection conditions .
Comparison with Unprotected Norleucine
The protection of norleucine with a phthaloyl group significantly alters its properties:
| Property | Unprotected Norleucine | Pht-R-Nle-OH |
|---|---|---|
| Water Solubility | Higher (zwitterionic) | Lower (hydrophobic protecting group) |
| Reactivity of Amino Group | High (nucleophilic) | Protected (unreactive) |
| Stability | Moderate | Higher |
| Application in Peptide Synthesis | Limited (requires protection) | Direct application |
Current Research and Future Directions
Role in Peptide Chemistry Advancements
Protected amino acids continue to be essential in advancing peptide chemistry, with ongoing research focusing on:
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Development of more efficient protection/deprotection strategies
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Application in the synthesis of biologically active peptides
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Incorporation into peptidomimetics and peptide-based drugs
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Use in the preparation of stable analogs of naturally occurring peptides
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